6-Fluoronorleucine

Description

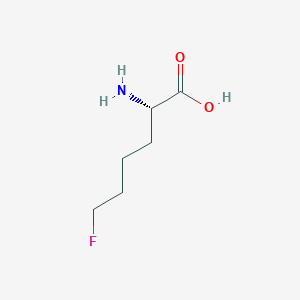

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12FNO2 |

|---|---|

Molecular Weight |

149.16 g/mol |

IUPAC Name |

(2S)-2-amino-6-fluorohexanoic acid |

InChI |

InChI=1S/C6H12FNO2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,8H2,(H,9,10)/t5-/m0/s1 |

InChI Key |

YKOLKJMDEUXJDP-YFKPBYRVSA-N |

Isomeric SMILES |

C(CCF)C[C@@H](C(=O)O)N |

Canonical SMILES |

C(CCF)CC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 6-Fluoronorleucine: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoronorleucine is a synthetic amino acid analog of the proteinogenic amino acid leucine. The incorporation of a fluorine atom at the terminal position of the side chain imparts unique physicochemical properties that can influence biological activity. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development.

Chemical Structure and Identification

This compound, systematically named 2-Amino-6-fluorohexanoic acid, is a derivative of norleucine where a hydrogen atom on the terminal methyl group is replaced by a fluorine atom.

Chemical Structure:

Molecular Formula: C6H12FNO2

Key Identifiers: While a specific CAS Number for this compound is not readily available in public databases, its identity is established through its synthesis and characterization as described in the scientific literature.

Physicochemical Properties

The introduction of fluorine, the most electronegative element, significantly alters the electronic properties of the norleucine side chain without a substantial increase in steric bulk. This can lead to modified binding interactions with enzymes and receptors.

| Property | Value | Reference |

| Molecular Weight | 149.16 g/mol | Calculated |

| Melting Point | 225-227 °C | [1] |

| Physical State | Solid | Inferred |

| Solubility | Data not readily available | |

| pKa (α-amino) | Data not readily available | |

| pKa (α-carboxyl) | Data not readily available |

Further experimental determination of properties such as solubility in various solvents and pKa values is recommended for comprehensive characterization.

Synthesis of this compound

The primary method for the synthesis of this compound was reported by Gershon et al. in 1961. The synthesis involves a multi-step process starting from ethyl α-acetamido-α-carbethoxy-γ-cyanobutyrate.

Experimental Protocol for the Synthesis of this compound

Starting Material: Ethyl α-acetamido-α-carbethoxy-γ-cyanobutyrate

Step 1: Reduction of the Cyano Group

The initial step involves the reduction of the cyano group in the starting material. This is typically achieved using a suitable reducing agent, such as catalytic hydrogenation.

Step 2: Halogen Exchange Reaction

The resulting amino intermediate is then subjected to a halogen exchange reaction to introduce the fluorine atom. This is a critical step where a chlorine or bromine atom is replaced by fluorine.

Step 3: Hydrolysis

The final step is the hydrolysis of the ester and amide groups to yield the free amino acid, this compound.

Reaction Scheme:

Caption: Synthetic workflow for this compound.

Biological Activity and Potential Applications

Currently, there is limited publicly available information regarding the specific biological activity and mechanism of action of this compound. As an analog of leucine, it is plausible that it could act as an antagonist or a metabolic probe in pathways involving this essential amino acid.

Potential areas of investigation include:

-

Enzyme Inhibition: this compound could potentially inhibit enzymes that utilize leucine as a substrate due to the altered electronic nature of its side chain.

-

Protein Engineering: Incorporation of this compound into peptides and proteins could be used to study protein structure and function, leveraging the unique properties of the fluorine atom as a probe for NMR spectroscopy.

-

Antimetabolite Activity: It may interfere with metabolic pathways that are dependent on leucine, suggesting potential applications in antimicrobial or anticancer research.

Logical Relationship for Investigating Biological Activity

Caption: Logical workflow for investigating the biological activity of this compound.

Future Directions

The study of this compound presents several opportunities for further research. A more detailed characterization of its physicochemical properties is warranted. Elucidation of its biological activities and mechanism of action could open avenues for its use as a chemical probe or a lead compound in drug discovery. Furthermore, the development of more modern and efficient synthetic routes would facilitate its accessibility for broader scientific investigation.

Conclusion

This compound is a fluorinated amino acid with the potential for diverse applications in chemical biology and medicinal chemistry. This guide provides a foundational understanding of its structure, known properties, and synthesis. It is hoped that this compilation of information will stimulate further research into this intriguing molecule and unlock its full potential.

References

Synthesis of 6-Fluoronorleucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 6-fluoronorleucine, a non-proteinogenic amino acid of interest in medicinal chemistry and drug development. The introduction of a fluorine atom at the terminal position of the norleucine side chain can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and biological activity. This guide provides a comprehensive overview of a classic and reliable synthetic approach, complete with detailed experimental protocols, quantitative data, and process visualizations to aid in its practical implementation.

Core Synthesis Strategy: Malonic Ester Synthesis

The most common and well-established method for the synthesis of this compound is a variation of the malonic ester synthesis, utilizing diethyl acetamidomalonate as a key starting material. This strategy involves three principal stages:

-

Deprotonation: Formation of a nucleophilic enolate from diethyl acetamidomalonate using a suitable base.

-

Alkylation: Nucleophilic substitution of a haloalkane (in this case, a 1-halo-4-fluorobutane) by the enolate.

-

Hydrolysis and Decarboxylation: Acid-catalyzed hydrolysis of the ester and amide functionalities, followed by decarboxylation to yield the final amino acid.

This approach is highly versatile and can be adapted for the synthesis of a wide range of α-amino acids by varying the alkylating agent.

Quantitative Data Summary

The following table summarizes representative yields for the key steps in the synthesis of α-amino acids via the alkylation of diethyl acetamidomalonate. While specific yields for this compound are not extensively reported, these values, derived from analogous syntheses, provide a reasonable expectation of efficiency for each transformation.[1][2]

| Step | Reaction | Reagents | Typical Yield (%) |

| 1 | Alkylation of Diethyl Acetamidomalonate | Sodium ethoxide, Alkyl Halide | 65 - 90+ |

| 2 | Hydrolysis and Decarboxylation | Aqueous HCl, Heat | ~65 |

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound based on the malonic ester pathway.

Step 1: Synthesis of Diethyl 2-acetamido-2-(4-fluorobutyl)malonate

This procedure details the alkylation of diethyl acetamidomalonate with 1-bromo-4-fluorobutane.

Materials:

-

Diethyl acetamidomalonate

-

Absolute ethanol

-

Sodium metal

-

1-Bromo-4-fluorobutane

-

Toluene

-

Hydrochloric acid (concentrated)

-

Sodium chloride (saturated solution)

-

Magnesium sulfate (anhydrous)

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a solution of sodium ethoxide. The reaction is exothermic and should be performed with caution.

-

Deprotonation: To the freshly prepared sodium ethoxide solution, add a solution of diethyl acetamidomalonate in absolute ethanol dropwise with stirring.

-

Alkylation: Following the complete addition of the diethyl acetamidomalonate solution, add 1-bromo-4-fluorobutane dropwise to the reaction mixture.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within several hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add toluene and water. Separate the organic layer, and wash it successively with water, dilute hydrochloric acid, and saturated sodium chloride solution.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude diethyl 2-acetamido-2-(4-fluorobutyl)malonate. The product can be further purified by vacuum distillation or column chromatography.

Step 2: Synthesis of 6-Fluoro-DL-norleucine

This procedure describes the hydrolysis and decarboxylation of the alkylated malonic ester to yield the final amino acid.

Materials:

-

Diethyl 2-acetamido-2-(4-fluorobutyl)malonate

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Pyridine

Procedure:

-

Hydrolysis: In a round-bottom flask, add diethyl 2-acetamido-2-(4-fluorobutyl)malonate to concentrated hydrochloric acid.

-

Reflux: Heat the mixture to reflux. The hydrolysis of both the ester and amide groups will occur, followed by decarboxylation. The progress of the reaction can be monitored by observing the cessation of carbon dioxide evolution.

-

Isolation of the Hydrochloride Salt: After the reaction is complete, cool the solution and concentrate it under reduced pressure to obtain the crude hydrochloride salt of this compound.

-

Neutralization and Purification: Dissolve the crude salt in a minimal amount of water and neutralize the solution by the dropwise addition of pyridine until precipitation is complete. Cool the mixture in an ice bath to maximize crystallization.

-

Final Product: Collect the precipitated 6-fluoro-DL-norleucine by filtration, wash with cold ethanol, and dry under vacuum.

Visualizing the Synthesis Pathway

The following diagrams, generated using Graphviz, illustrate the key reaction pathways and workflows.

Caption: Overall synthesis pathway for this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

6-Fluoronorleucine: A Tool for Probing Protein Structure and Enhancing Stability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoronorleucine is a synthetic, non-canonical amino acid that serves as a valuable tool in modern biochemistry and drug development. As an analog of the natural amino acid leucine, it can be incorporated into proteins, providing a unique probe for studying protein structure, dynamics, and stability. The introduction of the fluorine atom, with its unique physicochemical properties, offers researchers a subtle yet powerful modification to probe and engineer proteins. This guide provides a comprehensive overview of the applications of this compound, including its use in protein engineering, 19F Nuclear Magnetic Resonance (NMR) spectroscopy, and as a potential metabolic probe.

Core Applications in Biochemistry

The primary utility of this compound stems from its structural similarity to leucine, allowing it to be incorporated into proteins during synthesis. The fluorine atom introduces minimal steric hindrance while significantly altering the electronic properties of the side chain. This substitution is particularly useful for:

-

Protein Engineering and Stability: Fluorination of amino acid side chains has been shown to enhance protein stability. The thermodynamic basis for this stabilization is attributed to the hydrophobic nature of the carbon-fluorine bond, which can lead to more favorable packing within the protein core.[1] Studies on various proteins have demonstrated that the incorporation of fluorinated amino acids can increase their resistance to thermal and chemical denaturation.[1]

-

19F NMR Spectroscopy: The fluorine-19 (¹⁹F) nucleus is an excellent probe for NMR spectroscopy due to its 100% natural abundance and high gyromagnetic ratio.[2][3][4] Incorporating this compound into a protein introduces a ¹⁹F NMR-active nucleus, providing a sensitive reporter of the local environment. This allows for the study of protein structure, conformational changes, and interactions with other molecules without the background signals inherent in ¹H NMR of biological samples.[3][4]

-

Metabolic Probing: While less documented specifically for this compound, fluorinated amino acids can serve as metabolic probes to trace the fate of amino acids in cellular pathways.

Experimental Protocols

General Workflow for Incorporation of this compound into Proteins

The following diagram outlines a general workflow for the incorporation of this compound into a target protein expressed in E. coli.

References

- 1. Influence of fluorination on the thermodynamics of protein folding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 3. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.ed.ac.uk [research.ed.ac.uk]

6-Fluoronorleucine: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoronorleucine, a synthetic analog of the essential amino acid L-leucine, has emerged as a molecule of interest in the field of drug development, particularly in oncology. Its structural similarity to leucine allows it to interact with cellular machinery that utilizes this key amino acid, leading to a range of biological effects. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its mechanism of action, quantitative data from relevant studies, and detailed experimental protocols.

Mechanism of Action: Competitive Inhibition of Leucyl-tRNA Synthetase

The primary mechanism of action of this compound is its function as a competitive inhibitor of leucyl-tRNA synthetase (LeuRS). LeuRS is a crucial enzyme responsible for the first step of protein synthesis, where it attaches L-leucine to its corresponding transfer RNA (tRNA). By competing with the natural substrate, L-leucine, this compound binds to the active site of LeuRS, thereby preventing the formation of leucyl-tRNA. This inhibition disrupts the normal process of protein synthesis, which is essential for cell growth and proliferation.

This disruption of protein synthesis can have significant downstream effects, most notably on the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism, and its activity is sensitive to amino acid availability, particularly leucine. By inhibiting LeuRS, this compound can mimic a state of leucine starvation, leading to the downregulation of mTORC1 activity. This can, in turn, induce cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells that have a high demand for protein synthesis.

Quantitative Data

Currently, publicly available literature lacks specific IC50 values for the cytotoxicity of this compound against leukemia cell lines such as MOLM-13 and HL-60, as well as the inhibition constant (Ki) for its interaction with leucyl-tRNA synthetase. Further research is required to establish these quantitative parameters, which are critical for evaluating the potency and therapeutic potential of this compound. The tables below are structured to accommodate such data as it becomes available.

Table 1: Cytotoxicity of this compound in Leukemia Cell Lines

| Cell Line | Compound | IC50 (µM) | Citation |

| MOLM-13 | This compound | Data not available | |

| HL-60 | This compound | Data not available |

Table 2: Enzyme Inhibition Data for this compound

| Enzyme | Substrate | Inhibitor | Ki (µM) | Citation |

| Leucyl-tRNA Synthetase | L-Leucine | This compound | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's biological activity.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on leukemia cell lines.

-

Cell Culture:

-

Leukemia cell lines (e.g., MOLM-13, HL-60) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

-

Assay Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

-

Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of LeuRS.

-

Reagents:

-

Purified recombinant human LeuRS.

-

L-[3H]-leucine.

-

Yeast tRNA.

-

ATP, MgCl2, Tris-HCl buffer.

-

This compound.

-

-

Assay Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), MgCl2, ATP, and yeast tRNA.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding purified LeuRS and L-[3H]-leucine.

-

Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding ice-cold 10% trichloroacetic acid (TCA).

-

Filter the reaction mixture through a glass fiber filter to capture the precipitated [3H]-leucyl-tRNA.

-

Wash the filters with 5% TCA and then ethanol.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Determine the inhibition of LeuRS activity at each concentration of this compound and calculate the Ki value using kinetic analysis software.

-

Protein Synthesis Inhibition Assay

This protocol assesses the impact of this compound on overall protein synthesis in cells.

-

Cell Culture and Treatment:

-

Culture leukemia cells as described in the cell viability assay.

-

Treat cells with different concentrations of this compound for a specified time.

-

-

Assay Procedure:

-

During the last hour of treatment, add L-[3H]-leucine to the culture medium.

-

After incubation, wash the cells with ice-cold PBS.

-

Lyse the cells with a suitable lysis buffer.

-

Precipitate the proteins from the cell lysate using 10% TCA.

-

Collect the protein precipitate by centrifugation.

-

Wash the pellet with 5% TCA and then ethanol.

-

Dissolve the protein pellet in a scintillation cocktail.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Normalize the radioactivity to the total protein content in each sample.

-

Determine the percentage of protein synthesis inhibition relative to the control.

-

Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound.

Experimental Workflow

Caption: Experimental workflow for evaluating this compound.

Conclusion

This compound presents a promising avenue for anticancer drug development due to its targeted mechanism of action against leucyl-tRNA synthetase and the subsequent inhibition of protein synthesis and the mTORC1 pathway. While the foundational understanding of its biological activity is established, further research is imperative to quantify its potency and efficacy in relevant cancer models. The experimental protocols and conceptual frameworks provided in this guide offer a solid basis for researchers and drug development professionals to advance the investigation of this compound as a potential therapeutic agent.

The Fluorine Advantage: An In-depth Technical Guide to Fluorinated Amino Acids in Proteomics

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorinated amino acids into proteins has emerged as a transformative tool in proteomics, offering unique advantages for studying protein structure, function, and dynamics. The distinctive physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the high sensitivity of the ¹⁹F nucleus in Nuclear Magnetic Resonance (NMR) spectroscopy, provide researchers with an unparalleled probe to investigate complex biological systems. This guide provides a comprehensive overview of the applications of fluorinated amino acids in proteomics, complete with detailed experimental protocols, quantitative data, and visual workflows to facilitate their adoption in academic and industrial research settings.

Introduction to Fluorinated Amino Acids

Fluorinated amino acids are synthetic analogs of natural amino acids where one or more hydrogen atoms have been replaced by fluorine. This substitution can subtly or dramatically alter the properties of the amino acid and, consequently, the protein into which it is incorporated. The introduction of fluorine can enhance protein stability, modulate protein-protein interactions, and serve as a sensitive reporter for analytical techniques.[1]

The C-F bond is stronger than a C-H bond, contributing to increased thermal and chemical stability of proteins.[2] Furthermore, the high electronegativity of fluorine can alter the local electronic environment, influencing pKa values of neighboring residues and modifying catalytic activity or ligand binding.

Incorporation of Fluorinated Amino Acids into Proteins

There are two primary strategies for incorporating fluorinated amino acids into proteins: biosynthetic incorporation and chemical synthesis.

Biosynthetic Incorporation

This approach utilizes the cell's natural protein synthesis machinery to incorporate fluorinated amino acids.

-

Global Incorporation in Auxotrophs: In this method, an auxotrophic bacterial strain, incapable of synthesizing a specific amino acid, is grown in a minimal medium supplemented with the desired fluorinated analog. This leads to the global replacement of the natural amino acid with its fluorinated counterpart.[3]

-

Site-Specific Incorporation via Amber Suppression: For precise control over the location of the fluorinated amino acid, amber suppression technology is employed. This technique uses an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a UAG (amber) stop codon and inserts the non-canonical amino acid at that specific site.[4][5]

Chemical Synthesis

Solid-phase peptide synthesis (SPPS) allows for the direct incorporation of fluorinated amino acids at any desired position in a peptide or small protein. This method offers complete control over the sequence but is generally limited to smaller proteins.

Quantitative Analysis of Fluorinated Proteins

The incorporation of fluorinated amino acids provides a powerful handle for the quantitative analysis of protein stability, structure, and interactions.

Protein Stability Assessment

Fluorination can significantly impact protein stability. This is often quantified by measuring the change in the melting temperature (ΔTm) or the Gibbs free energy of unfolding (ΔΔG).

| Protein | Fluorinated Amino Acid | Method | ΔTm (°C) | ΔΔG (kcal/mol) | Reference |

| G B1 domain | (S)-pentafluorophenylalanine (Pff) | Thermal Denaturation (CD) | Not Reported | +0.35 | [6] |

| G B1 domain | (S)-5,5,5,5',5',5'-hexafluoroleucine (Hfl) | Thermal Denaturation (CD) | Not Reported | > (Qfl, Leu) | [6] |

| α4H | hexafluoroleucine (hFLeu) | Not Reported | Not Reported | -9.6 (for α4F3a vs α4H) | [7] |

| Cold shock protein B (BsCspB) | 4-F-Trp | Thermal & Chemical Denaturation | +5.2 | +2.7 | [8] |

| Cold shock protein B (BsCspB) | 5-F-Trp | Thermal & Chemical Denaturation | Not Reported | -1.0 | [8] |

¹⁹F NMR Spectroscopy

¹⁹F NMR is a cornerstone technique for studying fluorinated proteins. The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it highly sensitive. The chemical shift of ¹⁹F is extremely sensitive to the local environment, providing detailed information about protein conformation, dynamics, and ligand binding.[3]

| Fluorinated Amino Acid | Protein Context | ¹⁹F Chemical Shift (ppm) | Reference |

| (2S,4S)-5-fluoroleucine | Dihydrofolate Reductase (DHFR) | -215 to -230 | [9] |

| 3-F-Tyrosine | Bromodomain Brd4(1) | -125 to -137 | [10] |

| 5-F-Tryptophan | Bromodomain Brd4(1) | -118 to -122 | [10] |

| 4-trifluoromethyl-L-phenylalanine (tfmF) | FLN5 (unfolded) | ~ -61.8 | |

| 4-trifluoromethyl-L-phenylalanine (tfmF) | FLN5 (folded, solvent-exposed) | ~ -62.0 |

Mass Spectrometry

Mass spectrometry (MS) is used to confirm the successful incorporation of fluorinated amino acids and to quantify the extent of labeling. High-resolution MS can accurately determine the mass shift resulting from the fluorine substitution.[11] Tandem MS (MS/MS) can be used to pinpoint the exact location of the fluorinated residue within the protein sequence.

Experimental Protocols

Protocol for Global Incorporation of Fluorinated Tyrosine in E. coli

This protocol is adapted for the expression of proteins with a fluorinated aromatic amino acid using an auxotrophic E. coli strain.[3]

-

Prepare Minimal Media: Prepare M9 minimal media. After autoclaving, supplement with sterile glucose, MgSO₄, thiamine, and all natural amino acids except for tyrosine.

-

Inoculation: Inoculate a starter culture of the appropriate auxotrophic E. coli strain (e.g., a tyrosine auxotroph) harboring the expression plasmid for the protein of interest. Grow overnight at 37°C.

-

Main Culture: Inoculate the main culture of minimal media with the overnight starter culture.

-

Induction: Grow the main culture at 37°C to an OD₆₀₀ of 0.6-0.8. Add the desired fluorinated tyrosine analog (e.g., 3-fluorotyrosine) to a final concentration of 50 mg/L. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).

-

Harvesting and Purification: After overnight expression at a lower temperature (e.g., 18-25°C), harvest the cells by centrifugation. Purify the fluorinated protein using standard chromatography techniques.

Protocol for Thermal Shift Assay (TSA)

This protocol outlines a general procedure for assessing the thermal stability of a fluorinated protein.[12][13]

-

Protein and Dye Preparation: Prepare the purified fluorinated protein in a suitable buffer at a concentration of 2-5 µM. Prepare a working stock of a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange).

-

Assay Setup: In a 96-well PCR plate, mix the protein solution with the fluorescent dye. Include control wells with buffer and dye only.

-

Thermal Denaturation: Place the plate in a real-time PCR instrument. Program a temperature gradient from 25°C to 95°C with a ramp rate of 1°C/minute.

-

Data Acquisition: Monitor the fluorescence intensity at each temperature increment.

-

Data Analysis: Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition, which can be determined from the peak of the first derivative of the melting curve.

Protocol for Quantitative Mass Spectrometry

This protocol provides a general workflow for the analysis of fluorinated proteins by mass spectrometry.[1][14]

-

Sample Preparation: The protein sample can be analyzed either "in-solution" or "in-gel" after SDS-PAGE separation.

-

In-solution digest: Denature the protein with urea or guanidinium chloride, reduce disulfide bonds with DTT, alkylate cysteine residues with iodoacetamide, and digest with a protease such as trypsin.

-

In-gel digest: Excise the protein band from the gel, destain, and perform the reduction, alkylation, and digestion steps within the gel piece.

-

-

Peptide Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction column to remove contaminants that can interfere with mass spectrometry analysis.

-

LC-MS/MS Analysis: Separate the peptides by reverse-phase liquid chromatography (LC) coupled online to a high-resolution mass spectrometer.

-

Data Analysis: Use specialized software to analyze the mass spectra to identify peptides and confirm the presence and location of the mass shift corresponding to the fluorinated amino acid.

Visualizing Workflows and Pathways

Workflow for Site-Specific Incorporation using Amber Suppression

Caption: Workflow for site-specific incorporation of a fluorinated amino acid.

G-Protein Coupled Receptor (GPCR) Signaling Pathway

Caption: A simplified G-protein coupled receptor signaling pathway.

Conclusion

The incorporation of fluorinated amino acids represents a powerful and versatile strategy in proteomics. From enhancing protein stability to providing a sensitive probe for NMR spectroscopy, these non-canonical amino acids are invaluable tools for elucidating the intricate details of protein structure, function, and dynamics. The methodologies and data presented in this guide offer a solid foundation for researchers to harness the "fluorine advantage" in their own investigations, paving the way for new discoveries in basic research and the development of novel therapeutics.

References

- 1. Step-by-Step Sample Preparation of Proteins for Mass Spectrometric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. G protein coupled receptors and their Signaling Mechanism | PPTX [slideshare.net]

- 3. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]

- 5. Evolution of Amber Suppressor tRNAs for Efficient Bacterial Production of Unnatural Amino Acid-Containing Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What does fluorine do to a protein? Thermodynamic, and highly-resolved structural insights into fluorine-labelled variants of the cold shock protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 10. Predicting changes in protein thermodynamic stability upon point mutation with deep 3D convolutional neural networks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. its.caltech.edu [its.caltech.edu]

- 13. Thermal shift assay - Wikipedia [en.wikipedia.org]

- 14. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]

Navigating the Research Landscape of 6-Fluoronorleucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoronorleucine is a synthetic amino acid that holds significant promise for research and development in areas such as peptide and protein engineering, drug discovery, and metabolic studies. The strategic placement of a fluorine atom at the terminal position of the norleucine side chain imparts unique physicochemical properties that can profoundly influence the biological activity and stability of molecules into which it is incorporated. This technical guide provides an in-depth overview of this compound, focusing on its procurement through commercial suppliers specializing in custom synthesis, its chemical characteristics, and general protocols for its application in research.

Procurement of this compound: A Focus on Custom Synthesis

Our comprehensive search of the chemical supplier landscape reveals that this compound is not a readily available, off-the-shelf compound. Instead, researchers seeking to utilize this unique amino acid will need to engage with companies that specialize in the custom synthesis of unnatural amino acids. This approach offers the flexibility to specify purity requirements, desired quantities, and the stereochemistry (L- or D-isomer) of the final product.

Several companies have established expertise in the synthesis of fluorinated amino acids and custom peptides. Researchers are encouraged to contact these suppliers directly to discuss their specific needs. When requesting a quote for custom synthesis, it is advisable to provide the desired quantity, purity level (typically >95% or >98% for research applications), and any specific analytical data required (e.g., NMR, HPLC, Mass Spectrometry).

Table 1: Key Considerations for Custom Synthesis of this compound

| Parameter | Recommendation | Rationale |

| Purity | >95% for initial screening; >98% for sensitive applications | Ensures that observed biological effects are attributable to this compound and not impurities. |

| Stereochemistry | L-isomer for incorporation into proteins using ribosomal machinery | The protein synthesis machinery in most organisms is specific for L-amino acids. |

| Quantity | Milligram to gram scale, depending on experimental needs | Custom synthesis can be tailored to the scale of the research project. |

| Analytical Data | 1H NMR, 19F NMR, HPLC, and Mass Spectrometry | Confirms the identity, purity, and integrity of the synthesized compound. |

Physicochemical Properties of this compound

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Significance in Research Applications |

| Molecular Formula | C6H12FNO2 | Fundamental for mass spectrometry and elemental analysis. |

| Molecular Weight | ~149.16 g/mol | Essential for calculating molar concentrations and reaction stoichiometry. |

| Appearance | White to off-white solid | Typical for purified amino acids. |

| Solubility | Expected to be soluble in water and polar organic solvents | Important for preparing stock solutions and reaction mixtures. |

| pKa (α-COOH) | ~2-3 | Influences the charge state of the molecule at different pH values. |

| pKa (α-NH3+) | ~9-10 | Influences the charge state of the molecule at different pH values. |

| 19F NMR Chemical Shift | Expected to be significantly different from other fluorinated compounds | Allows for non-invasive monitoring of the fluorinated molecule in biological systems. |

General Synthesis Methodology

The synthesis of ω-fluoro amino acids like this compound typically involves a multi-step process. While specific protocols will be proprietary to the custom synthesis provider, a general retrosynthetic approach can be outlined. A common strategy involves the fluorination of a suitable precursor containing a leaving group at the 6-position of a protected norleucine derivative.

Experimental Protocols: Incorporation into Peptides and Proteins

A primary application of this compound is its incorporation into peptides and proteins to study the effects of fluorination on structure, function, and stability.[1][2] This can be achieved through both chemical peptide synthesis and biological protein expression systems.

Solid-Phase Peptide Synthesis (SPPS)

Methodology:

-

Resin Preparation: Start with a suitable solid support resin (e.g., Wang or Rink amide resin).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid using a solution of piperidine in a suitable solvent like dimethylformamide (DMF).

-

Amino Acid Coupling: Activate the carboxyl group of Fmoc-6-Fluoronorleucine-OH using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Add this solution to the deprotected resin to form the peptide bond.

-

Washing: Thoroughly wash the resin with DMF and other solvents to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

In Vivo Protein Expression

Methodology:

-

Auxotrophic Strain: Utilize an E. coli strain that is auxotrophic for a natural amino acid structurally similar to norleucine, such as methionine or leucine.

-

Minimal Media: Grow the auxotrophic strain in a minimal medium depleted of the natural amino acid.

-

Supplementation: Supplement the growth medium with this compound.

-

Protein Expression: Induce the expression of the target protein. The cellular machinery will incorporate this compound into the protein at the positions normally occupied by the natural amino acid.[2]

-

Purification: Purify the fluorinated protein using standard protein purification techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).

-

Analysis: Analyze the incorporation of this compound using techniques such as mass spectrometry and 19F NMR.

Potential Signaling Pathway Modulation

The incorporation of fluorinated amino acids can alter the properties of proteins, potentially modulating their interactions within signaling pathways.[1] For instance, the increased hydrophobicity of a fluorinated residue within a protein-protein interaction domain could enhance or disrupt binding, thereby affecting downstream signaling.

Conclusion

This compound represents a valuable tool for researchers seeking to explore the impact of fluorination on the properties of peptides and proteins. While not commercially available as a stock chemical, its accessibility through custom synthesis opens up a wide range of research possibilities. This guide provides a foundational understanding of its procurement, properties, and potential applications, empowering researchers to incorporate this unique amino acid into their experimental designs. The strategic use of this compound is poised to contribute to advancements in drug discovery, protein engineering, and our fundamental understanding of biological systems.

References

6-Fluoronorleucine as a Probe for Protein Environments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of unnatural amino acids into proteins has emerged as a powerful tool for elucidating protein structure, function, and dynamics. Among these, fluorinated amino acids are particularly valuable due to the unique properties of the fluorine atom. The ¹⁹F nucleus is a sensitive NMR probe, with a chemical shift that is highly responsive to the local electrostatic environment, making it an exceptional reporter for changes in protein conformation, ligand binding, and post-translational modifications. 6-Fluoronorleucine, a fluorinated analog of the natural amino acid leucine, offers a minimally perturbing probe to investigate the hydrophobic cores of proteins and protein-protein interaction interfaces. This technical guide provides an in-depth overview of the principles, methodologies, and applications of this compound as a probe for protein environments.

Data Presentation: Properties of Fluorinated Aliphatic Amino Acid Probes

Quantitative data for this compound is not extensively available in the literature. However, data from analogous fluorinated aliphatic amino acids, such as 5-fluoroleucine, provide a strong basis for understanding its expected properties and behavior. The following table summarizes key quantitative data for 5-fluoroleucine incorporated into Dihydrofolate Reductase (DHFR), which can be used as a reference for studies involving this compound.

| Parameter | Value | Reference Protein | Significance |

| ¹⁹F Chemical Shift Range | 15 ppm | [5-F]-Leu DHFR | The wide chemical shift range indicates high sensitivity to different local protein environments. |

| Denatured State ¹⁹F Signal | Broad signal (width 0.6 ppm) | [5-F]-Leu DHFR | In an unfolded state, the fluorinated residues experience a more uniform environment, resulting in a single, broad signal.[1] |

| Incorporation Efficiency | Up to 6 [5-F]-Leu residues per protein | [5-F]-Leu DHFR | Demonstrates the feasibility of biosynthetic incorporation of fluorinated aliphatic amino acids.[1] |

Experimental Protocols

Synthesis of 6-Fluoro-L-norleucine

A detailed, publicly available protocol for the enantioselective synthesis of 6-fluoro-L-norleucine is not readily found in the literature. However, a general approach can be adapted from established methods for the synthesis of other fluorinated amino acids. A plausible synthetic route would involve the fluorination of a suitable precursor followed by enzymatic resolution to obtain the desired L-enantiomer.

General Strategy for Enantioselective Synthesis:

-

Precursor Synthesis: Synthesis of a racemic or prochiral norleucine precursor with a suitable leaving group at the 6-position (e.g., a hydroxyl or a halide).

-

Fluorination: Nucleophilic fluorination using a fluoride source such as diethylaminosulfur trifluoride (DAST) or potassium fluoride.

-

Protection: Protection of the amino and carboxyl groups (e.g., as Boc and methyl ester, respectively).

-

Enzymatic Resolution: Use of an appropriate enzyme, such as a lipase or an acylase, to selectively hydrolyze one enantiomer of the protected amino acid derivative.[2]

-

Deprotection: Removal of the protecting groups to yield 6-fluoro-L-norleucine.

Incorporation of this compound into Proteins

The incorporation of this compound into a target protein can be achieved using an E. coli auxotrophic expression system. This method relies on a bacterial strain that cannot synthesize a specific natural amino acid (in this case, leucine) and will therefore incorporate an analog supplied in the growth medium.

Protocol for Biosynthetic Incorporation in E. coli:

-

Host Strain: Utilize a leucine auxotrophic E. coli strain (e.g., a strain with a mutation in the leu operon).

-

Culture Medium: Prepare a minimal medium (e.g., M9 minimal medium) supplemented with all necessary nutrients except for leucine.

-

Pre-culture: Grow a pre-culture of the transformed E. coli strain overnight in a rich medium (e.g., LB broth).

-

Induction Culture: Inoculate the minimal medium with the pre-culture. Grow the cells to a mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

-

Induction and Amino Acid Addition: Induce protein expression with an appropriate inducer (e.g., IPTG for a T7 promoter system). Simultaneously, add 6-fluoro-L-norleucine to the culture medium. To enhance incorporation efficiency, it is crucial to deplete the intracellular pool of natural leucine before adding the fluorinated analog.

-

Harvesting and Purification: After a suitable expression period (typically 4-16 hours at a reduced temperature to improve protein folding), harvest the cells by centrifugation. Purify the target protein using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

¹⁹F NMR Spectroscopy for Probing Protein Environments

¹⁹F NMR spectroscopy is the primary technique for utilizing this compound as a probe. The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local environment.

General Workflow for ¹⁹F NMR Analysis:

-

Sample Preparation: Prepare the purified protein containing this compound in a suitable NMR buffer. Typical protein concentrations range from 50 to 500 µM.

-

NMR Data Acquisition: Acquire one-dimensional (1D) ¹⁹F NMR spectra. Due to the high sensitivity and natural abundance of the ¹⁹F nucleus, 1D spectra are often sufficient to observe well-resolved signals for each incorporated this compound residue.

-

Data Processing: Process the acquired data, including Fourier transformation, phasing, and baseline correction.

-

Spectral Analysis: Analyze the chemical shifts, linewidths, and intensities of the ¹⁹F signals. Changes in these parameters upon addition of a ligand, a binding partner, or a change in experimental conditions (e.g., temperature, pH) provide information about the local environment of the probe.

Mandatory Visualizations

Experimental Workflow for Protein Labeling and NMR Analysis

Caption: Workflow for this compound synthesis, protein incorporation, and NMR analysis.

Leucine-Mediated mTOR Signaling Pathway

While direct studies on the effect of this compound on signaling pathways are lacking, its structural similarity to leucine suggests a potential to interact with leucine-responsive pathways. The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell growth and metabolism that is activated by leucine.[3][4] Understanding this pathway can provide a framework for investigating the potential biological effects of this compound.

Caption: Simplified diagram of the leucine-activated mTOR signaling pathway.

Applications in Drug Development

The use of this compound as a probe in drug development is a promising area with several potential applications:

-

Fragment-Based Drug Discovery (FBDD): ¹⁹F NMR is a powerful technique for FBDD.[5] By incorporating this compound into a target protein, the binding of small molecule fragments can be detected and characterized by observing changes in the ¹⁹F NMR spectrum. This allows for the rapid screening of fragment libraries and the identification of initial hits for lead optimization.

-

Enzyme Mechanism Studies: Placing a this compound probe near the active site of an enzyme can provide valuable insights into the catalytic mechanism. Changes in the ¹⁹F chemical shift can report on substrate binding, conformational changes during catalysis, and the formation of enzyme-intermediate complexes.

-

Characterizing Protein-Protein Interactions (PPIs): Many PPIs are mediated by hydrophobic interactions. Incorporating this compound at the interface of a protein complex can be used to study the thermodynamics and kinetics of the interaction. This is particularly valuable for the development of small molecule inhibitors of PPIs, which are an important class of therapeutic targets.

Conclusion and Future Directions

This compound represents a valuable addition to the toolkit of unnatural amino acids for probing protein environments. Its aliphatic and fluorinated nature makes it particularly well-suited for studying hydrophobic interactions within proteins and at their interfaces. While specific, detailed protocols and quantitative data for this compound are still emerging, the principles and methods established for other fluorinated amino acids provide a solid foundation for its application. Future research should focus on the detailed characterization of its properties, the development of optimized synthesis and incorporation protocols, and its application to a wider range of biological systems. The insights gained from using this compound as a probe will undoubtedly contribute to a deeper understanding of protein function and accelerate the discovery of novel therapeutics.

References

- 1. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 2. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in understanding of amino acid signaling to mTORC1 activation [imrpress.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Early Studies and Discovery of 6-Fluoronorleucine

This guide provides a comprehensive overview of the early research on this compound, a fluorinated analog of the amino acid norleucine. The document focuses on its initial synthesis and early biological investigations, presenting the available data in a structured format for researchers in drug development and related scientific fields.

Discovery and Initial Synthesis

The first documented synthesis of this compound was reported in 1958 by Maynard S. Raasch from the Central Research Department of E. I. du Pont de Nemours and Company. The synthesis was detailed in a publication in The Journal of Organic Chemistry. This early work laid the foundation for subsequent investigations into the biological properties of this and other fluorinated amino acids.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound, as described by Raasch, involved a multi-step process starting from ethyl 2-acetamido-2-ethoxycarbonyl-7-fluoroheptanoate.

Detailed Methodology:

-

Saponification and Decarboxylation: The starting ester was saponified and decarboxylated by refluxing with concentrated hydrochloric acid.

-

Isolation: The resulting this compound hydrochloride was isolated from the reaction mixture.

-

Purification: The final product was purified by recrystallization.

Early Biological Studies

Following its synthesis, the biological activity of this compound was investigated to understand its potential as an amino acid antagonist, a common approach for developing new therapeutic agents during that era. As an analog of norleucine and leucine, it was hypothesized to interfere with metabolic pathways involving these amino acids.

Antimicrobial Activity

Early studies focused on the effect of this compound on the growth of microorganisms, a common screening method for identifying potential antimetabolites.

Experimental Protocol: Microbial Growth Inhibition Assay

A typical protocol to assess the antimicrobial activity would have involved the following steps:

-

Culture Preparation: A culture of a model organism, such as Escherichia coli, was grown in a minimal essential medium.

-

Treatment: The bacterial culture was then exposed to varying concentrations of this compound.

-

Growth Measurement: The growth of the bacteria was monitored over time, typically by measuring the optical density of the culture.

-

Data Analysis: The concentration of this compound that inhibited a certain percentage of growth (e.g., IC50) would be determined.

Figure 1. A generalized experimental workflow for assessing the antimicrobial activity of this compound.

Mechanism of Action: Amino Acid Antagonism

The primary hypothesis for the biological activity of this compound was its role as an antagonist of leucine. As a structural analog, it was thought to compete with leucine for incorporation into proteins or for binding to enzymes involved in leucine metabolism. This antagonism would lead to the synthesis of non-functional proteins or the inhibition of essential metabolic pathways, ultimately resulting in growth inhibition.

Figure 2. Hypothesized mechanism of this compound as a leucine antagonist, leading to the inhibition of cell growth.

Quantitative Data Summary

Regrettably, a comprehensive search of available literature did not yield specific quantitative data (e.g., IC50 values, Ki constants) from the very early studies of this compound. It is plausible that these studies were preliminary in nature and the results were not extensively published, or that the records are not indexed in modern searchable databases.

Table 1: Summary of Available Data

| Parameter | Value | Source |

|---|---|---|

| Year of Discovery | 1958 | Raasch, M. S. (1958) |

| Initial Synthesis Method | Saponification and decarboxylation of ethyl 2-acetamido-2-ethoxycarbonyl-7-fluoroheptanoate | Raasch, M. S. (1958) |

| Hypothesized Mechanism of Action | Leucine Antagonist | Inferred from structural analogy |

| Quantitative Biological Activity Data | Not available in reviewed literature | - |

Conclusion

The discovery and initial synthesis of this compound in 1958 marked an early entry into the field of fluorinated amino acids. While the foundational synthetic work is well-documented, the detailed quantitative biological data from its initial evaluation as a potential antimetabolite is not readily accessible in the current body of scientific literature. The hypothesized mechanism of action as a leucine antagonist provides a logical framework for its expected biological effects. Further research into historical archives or less-indexed publications may be necessary to uncover more detailed quantitative information from the early studies of this compound. This guide serves as a summary of the currently accessible information and a starting point for researchers interested in the history and development of fluorinated amino acid analogs.

Methodological & Application

Application Notes & Protocols: Residue-Specific Incorporation of 6-Fluoronorleucine into Recombinant Proteins

Audience: Researchers, scientists, and drug development professionals.

Introduction: The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool for protein engineering, enabling the introduction of novel chemical functionalities, biophysical probes, and therapeutic properties. 6-Fluoronorleucine (6-F-Nle) is a fluorinated analog of leucine that can be used to probe protein structure, function, and stability. The fluorine atom serves as a sensitive reporter for ¹⁹F NMR studies, while its incorporation can enhance protein stability due to the unique properties of the C-F bond.[1][2] Fluorine-containing compounds now represent a significant portion of small molecule drugs, highlighting the importance of fluorination in medicinal chemistry.[3]

This document provides a detailed protocol for the residue-specific incorporation of 6-F-Nle into recombinant proteins expressed in E. coli, leveraging methionine auxotrophic strains. The methodology involves replacing methionine in the culture medium with 6-F-Nle, leading to its incorporation at methionine sites during protein synthesis. Protocols for protein expression, purification via Immobilized Metal Affinity Chromatography (IMAC), and subsequent analysis to confirm incorporation and assess stability are described.

Experimental Workflow Overview

The overall process involves preparing specialized cell culture media, expressing the target protein in an auxotrophic E. coli strain, harvesting and lysing the cells, purifying the fluorinated protein, and finally, performing analyses to confirm incorporation and characterize the protein.

Caption: High-level workflow for 6-F-Nle protein incorporation.

Protocol 1: Media and Reagent Preparation

Successful incorporation requires carefully prepared media to control amino acid availability. This protocol is based on a standard M9 minimal medium, which allows for precise control over nutrient composition.

1.1. Reagents and Stock Solutions:

-

5X M9 Salts: Na₂HPO₄·7H₂O (64 g/L), KH₂PO₄ (15 g/L), NaCl (2.5 g/L), NH₄Cl (5 g/L)

-

2 M MgSO₄

-

1 M CaCl₂

-

20% (w/v) Glucose

-

19 L-Amino Acid Stock (100X, without Methionine): Prepare a mixture of all standard amino acids except methionine at the required final concentrations.

-

This compound (6-F-Nle) Stock: 50 mg/mL in sterile water

-

L-Methionine Stock: 50 mg/mL in sterile water

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside) Stock: 1 M

-

Antibiotic Stock (e.g., Kanamycin or Ampicillin): 1000X concentration

1.2. Preparation of M9 Minimal Medium (1 L):

-

Start with 750 mL of sterile, distilled water.[4]

-

Aseptically add 200 mL of sterile 5X M9 Salts.

-

Add 2 mL of sterile 2 M MgSO₄.

-

Add 10 mL of sterile 20% glucose.

-

Add 0.1 mL of sterile 1 M CaCl₂.

-

Add 10 mL of the 100X 19 L-Amino Acid stock (without Methionine).

-

For Expression Medium: Add 1 mL of 6-F-Nle stock (final concentration ~50 µg/mL). Do not add methionine.

-

For Control Medium: Add 1 mL of L-Methionine stock (final concentration ~50 µg/mL). Do not add 6-F-Nle.

-

Add the appropriate antibiotic to its final working concentration.

-

Adjust the final volume to 1 L with sterile, distilled water.[4]

-

Store media at 4°C.[5]

Protocol 2: Protein Expression in E. coli

This protocol utilizes an E. coli methionine auxotrophic strain (e.g., B834) transformed with a plasmid encoding the His-tagged protein of interest.

2.1. Day 1: Starter Culture

-

Inoculate a single colony of the transformed E. coli into 10 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic.

-

Incubate overnight at 37°C with shaking at 200-250 RPM.[6]

2.2. Day 2: Expression

-

In the morning, use the overnight starter culture to inoculate 1 L of M9 Minimal Expression Medium (containing 6-F-Nle). Aim for a starting optical density at 600 nm (OD₆₀₀) of 0.05-0.1.

-

Incubate at 37°C with vigorous shaking (~200 RPM).[6]

-

Monitor the cell growth by measuring the OD₆₀₀ periodically.

-

When the OD₆₀₀ reaches 0.6-0.8 (mid-log phase), induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.[6]

-

Reduce the incubator temperature to 18-25°C and continue shaking for another 12-16 hours (overnight). Lower temperatures often improve protein solubility.[6]

2.3. Day 3: Cell Harvest

-

Transfer the cell culture to centrifuge bottles.

-

Pellet the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.[6]

-

Discard the supernatant. The cell pellet can be processed immediately or stored at -80°C.

Protocol 3: Protein Purification using IMAC

This protocol describes the purification of a His₆-tagged protein.[7]

Caption: Step-by-step workflow for His-tag protein purification.

3.1. Buffers:

-

Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0.

-

Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0.

-

Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0. (Note: Imidazole concentrations may need to be optimized for each specific protein).[7]

3.2. Procedure:

-

Cell Lysis: Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer. Lyse the cells using a sonicator on ice until the suspension is no longer viscous.[8] Alternatively, chemical lysis or a French press can be used.

-

Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Column Loading: Carefully collect the supernatant and pass it through a pre-equilibrated Ni-NTA affinity column.[7]

-

Washing: Wash the column with 10-15 column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the target protein with 5-10 column volumes of Elution Buffer. Collect 1 mL fractions.[7]

-

Analysis of Fractions: Analyze the collected fractions using SDS-PAGE to identify those containing the purified protein.[6] Pool the purest fractions.

-

Buffer Exchange (Optional): If necessary, perform dialysis or use a desalting column to exchange the purified protein into a suitable storage buffer (e.g., PBS or HEPES buffer).[8]

Protocol 4: Analysis and Quality Control

4.1. SDS-PAGE for Purity Assessment:

-

Prepare samples from the clarified lysate, flow-through, wash, and elution fractions.

-

Mix samples with SDS-PAGE loading dye and boil for 5 minutes to denature the proteins.[6]

-

Run the samples on a polyacrylamide gel (e.g., 12-15%) alongside a molecular weight marker.

-

Stain the gel with Coomassie Blue to visualize the protein bands. A prominent band at the expected molecular weight in the elution fractions indicates successful purification.[6]

4.2. Mass Spectrometry for Incorporation Confirmation: To confirm the successful incorporation of 6-F-Nle, the precise mass of the purified protein must be determined using mass spectrometry (e.g., ESI-MS).

-

Prepare a 5-10 µM protein sample in a suitable volatile buffer.

-

Record the mass spectrum.

-

Calculate the expected theoretical masses for both the unlabeled protein (containing only methionine) and the fully labeled protein (with 6-F-Nle at all methionine positions).

-

Compare the experimental mass to the theoretical masses. A mass shift corresponding to the difference between 6-F-Nle and Met confirms incorporation.[9]

4.3. Thermal Shift Assay (TSA) for Stability Analysis: TSA can be used to determine the melting temperature (Tₘ) of the protein, providing a measure of its thermal stability.[10]

-

Prepare a reaction mix in a 96-well PCR plate containing the purified protein, a suitable buffer, and a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.[10]

-

Use a real-time PCR instrument to slowly increase the temperature of the plate while monitoring fluorescence.

-

As the protein denatures, it exposes hydrophobic cores, causing the dye to bind and fluoresce.[10]

-

The Tₘ is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition curve.[11]

-

Compare the Tₘ of the 6-F-Nle-containing protein to the wild-type protein to assess changes in stability. An increase in Tₘ indicates stabilization.[10][11]

Quantitative Data Summary

The following tables provide representative data that could be expected from these experiments.

Table 1: Protein Expression and Purification Yields

| Protein Variant | Culture Volume (L) | Wet Cell Weight (g) | Total Protein (mg) | Purified Protein Yield (mg/L) | Purity (%) |

|---|---|---|---|---|---|

| Wild-Type (Met) | 1 | 5.2 | 25.1 | 15.4 | >95% |

| 6-F-Nle Labeled | 1 | 4.8 | 21.5 | 11.8 | >95% |

Table 2: Mass Spectrometry Confirmation of Incorporation

| Protein Variant | Methionine Sites | Theoretical Mass (Da) | Observed Mass (Da) | Mass Difference (Da) | Incorporation Efficiency |

|---|---|---|---|---|---|

| Wild-Type | 4 | 25,450.2 | 25,450.5 | +0.3 | N/A |

| 6-F-Nle Labeled | 4 | 25,513.8 | 25,514.2 | +0.4 | >98% |

Note: Mass difference calculation: Mass(6-F-Nle) - Mass(Met) = (149.16 - 131.19) = 17.97 Da per site. For 4 sites, expected shift is ~71.9 Da.

Table 3: Thermal Stability Analysis by TSA

| Protein Variant | Melting Temperature (Tₘ) in °C | Change in Tₘ (ΔTₘ) in °C |

|---|---|---|

| Wild-Type (Met) | 58.2 ± 0.2 | N/A |

| 6-F-Nle Labeled | 62.5 ± 0.3 | +4.3 |

Note: An increase in Tₘ suggests that the incorporation of 6-F-Nle enhances the thermal stability of the protein.[1][11]

References

- 1. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 2. researchgate.net [researchgate.net]

- 3. FDA approved fluorine-containing drugs in 2023 [ccspublishing.org.cn]

- 4. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. Cell Culture Medium [cytion.com]

- 6. youtube.com [youtube.com]

- 7. med.upenn.edu [med.upenn.edu]

- 8. youtube.com [youtube.com]

- 9. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols for Utilizing 6-Fluoronorleucine in ¹⁹F NMR Spectroscopy of Proteins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 6-Fluoronorleucine (6-FNL) as a nuclear magnetic resonance (NMR) probe for studying protein structure, dynamics, and interactions. While direct literature on this compound is limited, this document leverages established principles and protocols for other fluorinated amino acids to provide a robust framework for its application.

Introduction to ¹⁹F NMR Spectroscopy with Fluorinated Amino Acids

¹⁹F NMR spectroscopy has emerged as a powerful tool in protein science. The fluorine nucleus (¹⁹F) possesses several advantageous properties for NMR studies:

-

High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of protons (¹H).[1]

-

100% Natural Abundance: The ¹⁹F isotope is 100% naturally abundant, eliminating the need for isotopic enrichment.[1]

-

No Background Signal: Fluorine is virtually absent in biological systems, ensuring that the observed ¹⁹F NMR signals originate exclusively from the labeled protein.[1][2]

-

High Sensitivity to Environment: The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment, making it an exquisite probe for detecting subtle conformational changes in proteins upon ligand binding, folding, or interaction with other molecules.[2][3][4]

The incorporation of fluorinated amino acids, such as this compound, into a protein of interest allows researchers to exploit these advantages to gain valuable insights into protein structure and function.

This compound as a ¹⁹F NMR Probe

This compound is an analog of the natural amino acid leucine, with a fluorine atom substituting a hydrogen at the 6-position of the side chain. As an aliphatic amino acid, it can provide unique insights into the hydrophobic core of proteins, complementing information gained from aromatic fluorinated amino acids. While specific data for 6-FNL is not abundant, studies with other aliphatic fluorinated amino acids like 5-fluoroleucine have demonstrated the potential of such probes. For instance, the ¹⁹F spectrum of Lactobacillus casei dihydrofolate reductase containing biosynthetically incorporated 5-fluoroleucine displayed a chemical shift range of 15 ppm, indicating high sensitivity to the local protein environment.[5]

Advantages of Using this compound:

-

Probing Hydrophobic Environments: As a leucine analog, 6-FNL is likely to be incorporated into the hydrophobic core of proteins, providing a probe for these critical regions.

-

Minimal Perturbation: The substitution of a hydrogen atom with a fluorine atom is a relatively conservative change, minimizing potential structural perturbations to the protein.

-

Complementary Information: Provides information on aliphatic regions of the protein, which can be different from the insights gained from aromatic probes.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to ¹⁹F NMR spectroscopy of proteins.

Table 1: NMR Properties of the ¹⁹F Nucleus

| Property | Value |

| Spin | 1/2 |

| Natural Abundance | 100% |

| Gyromagnetic Ratio (rad T⁻¹ s⁻¹) | 25.18 x 10⁷ |

| Relative Sensitivity (vs. ¹H) | 83.3% |

| Chemical Shift Range | >300 ppm |

Table 2: Representative ¹⁹F Chemical Shift Ranges of Fluorinated Amino Acids in Proteins

| Fluorinated Amino Acid | Protein Example | Observed Chemical Shift Range (ppm) | Reference |

| 5-Fluoroleucine | Lactobacillus casei Dihydrofolate Reductase | ~15 | [5] |

| 6-Fluorotryptophan | Dihydrofolate Reductase | - | [1] |

| 3-Fluorotyrosine | Calmodulin | - | |

| 4-Fluorophenylalanine | CheY | - | [1] |

| 7-Fluoro-L-tryptophan | Zika virus NS2B-NS3 protease | -131 to -135 | [6] |

Experimental Protocols

The following protocols provide a general framework for the incorporation of this compound into proteins and subsequent ¹⁹F NMR analysis. These protocols are based on established methods for other fluorinated amino acids and may require optimization for 6-FNL.

Biosynthetic Incorporation of this compound in E. coli

This protocol describes a general method for expressing a protein containing this compound in E. coli. This method relies on the use of an auxotrophic strain or the inhibition of endogenous leucine biosynthesis to facilitate the incorporation of the fluorinated analog.

Materials:

-

E. coli expression strain (e.g., a leucine auxotroph or a strain sensitive to inhibitors of leucine biosynthesis).

-

Expression vector containing the gene of interest.

-

M9 minimal medium.

-

Glucose (or other carbon source).

-

This compound (6-FNL).

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Antibiotics.

Protocol:

-

Transformation: Transform the E. coli expression strain with the expression vector containing the gene of interest.

-

Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Main Culture: Inoculate 1 L of M9 minimal medium supplemented with glucose and the appropriate antibiotic with the overnight starter culture to an initial OD₆₀₀ of ~0.05-0.1.

-

Growth: Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induction and Labeling:

-

If using a leucine auxotroph, pellet the cells by centrifugation and resuspend them in fresh M9 minimal medium lacking leucine but supplemented with this compound (typically 50-100 mg/L).

-

If using an inhibitor of leucine biosynthesis, add the inhibitor to the culture medium, followed by the addition of this compound.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

-

Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance protein folding and solubility.

-

Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Protein Purification: Purify the 6-FNL labeled protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

Sample Preparation for ¹⁹F NMR Spectroscopy

Materials:

-

Purified 6-FNL labeled protein.

-

NMR buffer (e.g., 50 mM phosphate buffer, 100 mM NaCl, pH 7.0).

-

D₂O.

-

¹⁹F NMR reference standard (e.g., trifluoroacetic acid, TFA).

Protocol:

-

Buffer Exchange: Exchange the purified protein into the desired NMR buffer using dialysis or a desalting column.

-

Concentration: Concentrate the protein sample to the desired concentration for NMR analysis (typically 50-500 µM).

-

Addition of D₂O: Add D₂O to a final concentration of 5-10% (v/v) for the NMR lock.

-

Addition of Reference Standard: Add a small amount of an external or internal ¹⁹F NMR reference standard.

-

Sample Transfer: Transfer the final sample to an NMR tube.

¹⁹F NMR Data Acquisition

Parameters:

-

Spectrometer: A high-field NMR spectrometer equipped with a fluorine-capable probe.

-

Pulse Sequence: A simple one-pulse sequence with proton decoupling is typically sufficient for 1D ¹⁹F NMR.

-

Acquisition Parameters:

-

Spectral Width: A wide spectral width should be used initially to ensure all ¹⁹F signals are observed.

-

Recycle Delay: A recycle delay of at least 5 times the longest T₁ relaxation time of the ¹⁹F nuclei should be used for quantitative measurements.

-

Number of Scans: The number of scans will depend on the protein concentration and the desired signal-to-noise ratio.

-

Visualizations

The following diagrams illustrate key workflows and concepts in the application of this compound for ¹⁹F NMR spectroscopy.

Caption: Experimental workflow for ¹⁹F NMR of 6-FNL labeled proteins.

Caption: ¹⁹F NMR signal changes upon ligand binding.

References

- 1. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.ed.ac.uk [research.ed.ac.uk]

- 3. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 6. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

Application Notes and Protocols for Site-Specific Labeling of Proteins with Fluorinated Leucine Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific incorporation of non-canonical amino acids into proteins is a powerful tool for elucidating protein structure, function, and dynamics. Fluorinated amino acids, in particular, serve as unique probes for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the high sensitivity of the ¹⁹F nucleus, its large chemical shift dispersion, and the absence of fluorine in native biological systems, incorporating fluorinated analogs provides a background-free window into the local environment of the labeled site.

This document provides detailed application notes and protocols for the site-specific incorporation of fluorinated leucine analogs, such as 5,5,5,5',5',5'-hexafluoroleucine (Hfl), into proteins. This "labeling" process introduces a sensitive ¹⁹F NMR probe that enables detailed studies of protein conformational changes, ligand binding, and dynamics without the need for a secondary bioorthogonal reaction.

Applications

The primary application of incorporating fluorinated leucine analogs is to leverage ¹⁹F NMR for detailed protein characterization.

-

Monitoring Protein Conformational Changes: The ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment. Changes in protein conformation, even subtle ones, will be reflected in the ¹⁹F NMR spectrum, allowing for the study of protein dynamics and allostery.

-

Fragment-Based Drug Discovery: Protein-observed ¹⁹F NMR (PrOF NMR) is a powerful technique for fragment screening.[1] Changes in the ¹⁹F chemical shift of a labeled protein upon the addition of small molecule fragments indicate binding events, and the magnitude of the shift can be used to determine binding affinity (K_d).[1][2]

-

Studying Protein-Ligand Interactions: Titration of a ligand into a solution of a protein labeled with a fluorinated leucine analog allows for the precise determination of binding affinities and kinetics through analysis of the ¹⁹F NMR spectra.[3][4]

-

Investigating Protein Stability: The introduction of highly fluorinated amino acids into the hydrophobic core of a protein can enhance its stability against thermal and chemical denaturation.[5][6] The impact of these substitutions on stability can be quantitatively assessed.

-

Probing Protein-Membrane Interactions: ¹⁹F NMR is well-suited to study the transient and dynamic interactions between proteins or peptides and lipid membranes, as changes in the relaxation properties of the fluorine nucleus can be easily quantified.[7]

Data Presentation

Table 1: Quantitative Data on the Incorporation of Fluorinated Amino Acid Analogs

| Fluorinated Amino Acid | Host Organism | Incorporation Method | Incorporation Efficiency | Protein Yield | Impact on Protein Function | Reference |

| 5,5,5-Trifluoroisoleucine | E. coli (Isoleucine auxotroph) | Residue-specific (global) | >93% | Not specified | mIL-2 retained ~70% of wild-type activity | [8][9] |